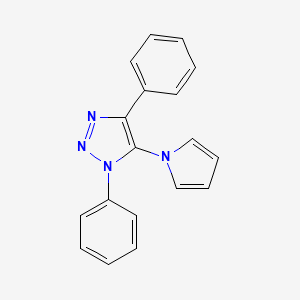

![molecular formula C10H9N3S B6432217 2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine CAS No. 88594-65-4](/img/structure/B6432217.png)

2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{[(Pyridin-4-yl)methyl]sulfanyl}pyrimidine, also known as 2-MSP, is a sulfur-containing heterocyclic compound that is used in a wide range of scientific research applications. It is a versatile compound that can be used as a starting material for synthesizing other compounds, as well as for studying the structure and function of various biological systems.

Scientific Research Applications

2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine has been used in a variety of scientific research applications. It has been studied as a potential anti-cancer agent, as it has been found to inhibit the growth of some cancer cells. It has also been studied as a potential drug for the treatment of Alzheimer’s disease, as it has been found to reduce the activity of the enzyme acetylcholinesterase. It has also been studied as a potential anti-inflammatory agent, as it has been found to reduce the production of pro-inflammatory cytokines. Additionally, it has been studied as a potential anti-bacterial agent, as it has been found to inhibit the growth of some bacteria.

Mechanism of Action

Target of Action

The primary targets of 2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response, which is a protective reaction to injury or infection.

Mode of Action

This compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, which can help to alleviate symptoms associated with inflammation.

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation. By inhibiting the expression and activities of key inflammatory mediators, it disrupts the normal progression of these pathways, leading to a reduction in inflammation .

Pharmacokinetics

The compound’s sulfur-containing structure may influence its oxidative processes in the organism

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in inflammation. By inhibiting key inflammatory mediators, the compound can decrease the inflammatory response at the molecular and cellular levels .

Advantages and Limitations for Lab Experiments

2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in the laboratory. Additionally, it is a relatively stable compound, and it is not prone to degradation. However, it is important to note that this compound is a relatively toxic compound, and it should be handled with care in the laboratory.

Future Directions

There are a number of potential future directions for the use of 2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine in scientific research. It could be used to further study its mechanism of action, and to develop more effective drugs and therapies based on its structure and activity. Additionally, it could be studied further as an anti-cancer, anti-inflammatory, and anti-bacterial agent. Finally, it could be used to develop new compounds with similar structures and activities.

Synthesis Methods

2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine can be synthesized through a variety of methods. The most common method is the reaction of pyridine and methylthioacetic acid, which produces this compound and acetic acid as the byproduct. Other methods of synthesis include the reaction of pyridine and thiourea, the reaction of pyridine and thiocyanic acid, and the reaction of pyridine and cyanuric chloride.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Pyrimidine, 2-[(4-pyridinylmethyl)thio]-, have been investigated against various metabolic enzymes such as carbonic anhydrase isoenzymes I and II (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α‐glycosidase, and aldose reductase (AR) enzymes . The compound has shown effective inhibition abilities toward these metabolic enzymes .

Cellular Effects

They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Pyrimidine, 2-[(4-pyridinylmethyl)thio]-, involves binding interactions with biomolecules and potential enzyme inhibition or activation . The compound has shown to exhibit Ki values in the range of 39.16 ± 7.70 to 144.62± 26.98nM against hCA I, and 18.21 ± 3.66 to 136.35 ± 21.48nM against hCA II .

Metabolic Pathways

Pyrimidine, 2-[(4-pyridinylmethyl)thio]-, is likely to be involved in various metabolic pathways due to its interactions with metabolic enzymes

properties

IUPAC Name |

2-(pyridin-4-ylmethylsulfanyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFIXZNLHHUGAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90530583 |

Source

|

| Record name | 2-{[(Pyridin-4-yl)methyl]sulfanyl}pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90530583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88594-65-4 |

Source

|

| Record name | 2-{[(Pyridin-4-yl)methyl]sulfanyl}pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90530583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6432149.png)

![N-[1-(4-ethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine](/img/structure/B6432157.png)

![3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B6432158.png)

![N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine](/img/structure/B6432166.png)

![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide](/img/structure/B6432183.png)

![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B6432191.png)

![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6432193.png)

![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6432197.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}urea](/img/structure/B6432205.png)

![N'-(3-chloro-4-fluorophenyl)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide](/img/structure/B6432210.png)

![3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6432230.png)

![4-{6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6432236.png)

![2-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6432242.png)